

Formononetin: A Technical Guide on its Phytoestrogenic Properties and Hormonal Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formononetin*

Cat. No.: *B1673546*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formononetin, a naturally occurring O-methylated isoflavone found predominantly in red clover (*Trifolium pratense*) and other legumes, is a well-documented phytoestrogen with a diverse range of biological activities.^{[1][2]} Its structural similarity to 17 β -estradiol allows it to interact with estrogen receptors, thereby eliciting a spectrum of hormonal and non-hormonal effects that have garnered significant interest in the scientific community. This technical guide provides an in-depth analysis of **formononetin**'s role as a phytoestrogen, detailing its hormonal effects, mechanisms of action, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized in structured tables, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and development purposes.

Introduction: Formononetin as a Phytoestrogen

Formononetin ($C_{16}H_{12}O_4$; 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one) is a key isoflavone belonging to the phytoestrogen family—plant-derived compounds that can mimic the effects of estrogen in the body.^[3] Phytoestrogens, particularly isoflavones, are often classified as selective estrogen receptor modulators (SERMs) due to their ability to exert tissue-specific estrogenic or anti-estrogenic effects.^[4] Upon ingestion, **formononetin** is metabolized in the


liver and by gut microflora, primarily into the more potent estrogenic compound daidzein and subsequently to equol.^{[5][6][7]} Its biological activity is therefore attributable to both the parent compound and its active metabolites. **Formononetin** has been investigated for its potential therapeutic applications in managing menopausal symptoms, bone loss, and certain types of cancer.^[5]

Hormonal Effects of Formononetin

Formononetin's hormonal activity is primarily mediated through its interaction with estrogen receptors (ERs), specifically ER α and ER β . Its effects are complex and can be agonistic or antagonistic depending on the target tissue, local estrogen concentrations, and the relative expression of ER subtypes.

Estrogen Receptor Binding and Activation

Computational and in vitro studies have demonstrated that **formononetin** binds to both ER α and ER β . Molecular docking studies predict a strong binding affinity to ER α (-6.8 to -7.7 kcal/mol) and ER β (-6.5 kcal/mol).^{[8][9]} However, its binding affinity is significantly lower than that of estradiol. One study found its relative binding affinity for murine mammary estrogen receptors to be 15,000 times less potent than estradiol-17 β .^{[10][11]} Despite this weaker affinity, **formononetin** can activate estrogen-responsive genes. In human breast cancer (MCF-7) cells, **formononetin** has been shown to activate the expression of an estrogen-responsive reporter gene in a concentration-dependent manner (0.5–500 μ M), an effect that is blockable by the estrogen antagonist ICI 182780.^[12]

[Click to download full resolution via product page](#)

Tissue-Specific Effects

- Mammary Gland: In animal models, **formononetin** has demonstrated the ability to stimulate mammary gland proliferation. A daily dose of 40 mg/kg for five days enhanced mammary gland proliferation 3.3-fold in animals, an effect comparable to that of estradiol-17 β (1 μ g/kg/day).[10][11] This treatment also led to a 2-fold increase in mammary tissue estrogen receptor expression and a 1.7-fold increase in plasma prolactin concentrations.[10][11]
- Reproductive Axis: **Formononetin** can influence the hypothalamus-pituitary-gonadal (HPG) axis. In male rats, intracerebroventricular injection of 40 μ g of **formononetin** significantly reduced the hypothalamic mRNA levels of Gonadotropin-Releasing Hormone (GnRH) and tachykinin 2 (Tac2).[13][14] Both 20 μ g and 40 μ g doses significantly decreased the mRNA levels of Kiss1, a key regulator of GnRH neurons.[13][15][16] These findings suggest that **formononetin** may regulate the reproductive axis by modulating upstream signaling pathways of GnRH neurons.[13][15]
- Endometrium: In a study on endometriosis, **formononetin** was shown to inhibit the proliferation of both eutopic and ectopic endometrial cells.[4] At a concentration of 80 μ M, it significantly downregulated the expression of progesterone receptor-B (PR-B) in eutopic endometrial cells from patients with endometriosis.[4][17] In a mouse model of

endometriosis, daily intraperitoneal administration of **formononetin** (40 mg/kg and 80 mg/kg) for four weeks significantly reduced the number of endometriotic lesions.[4][17]

- **Bone:** **Formononetin** has shown potential in bone health due to its estrogenic effects. It can bind to estrogen receptors in bone tissue, which is a mechanism known to be crucial for maintaining bone density.[18] Studies in osteosarcoma cells (MG-63) showed that **formononetin** increased alkaline phosphatase activity, a marker of osteoblast function.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding **formononetin**'s binding affinities, in vitro and in vivo hormonal effects, and pharmacokinetic properties.

Table 1: Receptor Binding Affinities

Receptor	Ligand	Binding Affinity (kcal/mol)	Relative Binding Affinity (vs. Estradiol-17 β)	Reference(s)
Estrogen Receptor α (ER α)	Formononetin	-6.8 to -7.7	N/A	[8][9]
Estrogen Receptor β (ER β)	Formononetin	-6.5	N/A	[8]
Murine Mammary ER	Formononetin	N/A	15,000x less potent	[10][11]
Aryl Hydrocarbon Receptor (AhR)	Formononetin	-7.7	N/A	[8]

Table 2: Summary of In Vitro Hormonal Effects

Cell Line	Concentration	Duration	Observed Effect	Reference(s)
MCF-7 (Breast Cancer)	0.5–500 μ M	N/A	Activated estrogen-responsive reporter gene expression	[12]
MCF-7 (Breast Cancer)	1–6 μ M	N/A	Stimulated proliferation (ER α -positive cells)	[2][19]
MG-63 (Osteosarcoma)	N/A	N/A	Induced proliferation and increased alkaline phosphatase activity	[12]
Endometrial Cells (from Endometriosis patients)	80 μ M	N/A	Decreased cell viability, downregulated PR-B expression	[4][17]

Table 3: Summary of In Vivo Hormonal Effects

Animal Model	Dosage	Route	Duration	Key Hormonal/Physiological Outcome	Reference(s)
Murine Model	40 mg/kg/day	Injection	5 days	3.3-fold increase in mammary gland proliferation; 2-fold increase in plasma prolactin.	[10][11]
Male Wistar Rats	40 µg	Intracerebroventricular	Single dose	Significant reduction in hypothalamic GnRH and Tac2 mRNA levels.	[13][14]
Male Wistar Rats	20 µg & 40 µg	Intracerebroventricular	Single dose	Significant reduction in hypothalamic Kiss1 mRNA levels.	[13][15][16]
Mouse Model of Endometriosis	40 & 80 mg/kg/day	Intraperitoneal	4 weeks	Significant reduction in the number of endometriotic lesions.	[4][17]

Table 4: Pharmacokinetic Properties of **Formononetin**

Parameter	Value	Species	Reference(s)
Oral Bioavailability	~3% (unchanged/free)	Rat	[20]
Oral Bioavailability	21.8%	Rat	[21] [22]
Plasma Protein Binding	93.6% - 96.1%	Rat	[20]
Clearance	5.13 L/h/kg	Rat	[20]
Volume of Distribution	14.16 L/kg	Rat	[20]
Peak Plasma Concentration	2.5 ± 0.8 µg/mL (at 2 hours)	Animal (species not specified)	[10] [11]

Mechanisms of Action & Signaling Pathways

Beyond direct estrogen receptor modulation, **formononetin** influences a variety of intracellular signaling pathways that are critical in cellular processes like proliferation, apoptosis, and inflammation. Many of these pathways are interconnected with its hormonal effects.

```
// Outcomes node [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation"]; Cell_Survival [label="Cell Survival"]; Apoptosis
[label="Apoptosis"]; Gene_Transcription [label="Gene Transcription"];

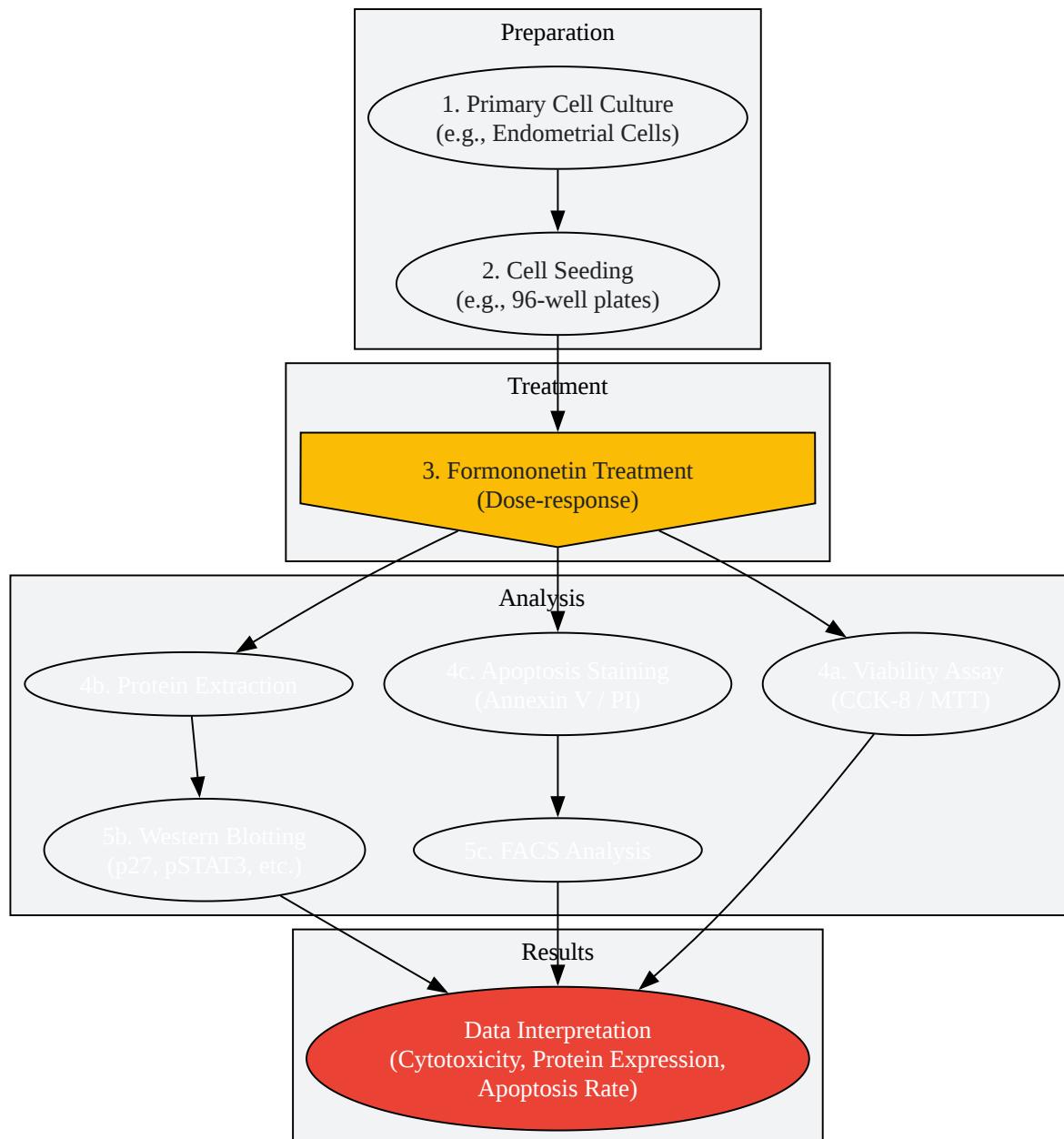
// Connections Formononetin -> PI3K [label="Inhibits", style=dashed, arrowhead=tee];
Formononetin -> ERK [label="Inhibits", style=dashed, arrowhead=tee]; Formononetin -> p38
[label="Activates"]; Formononetin -> JAK [label="Inhibits", style=dashed, arrowhead=tee]; }
```

caption: Key signaling pathways modulated by **formononetin**.

- PI3K/AKT Pathway: **Formononetin** has been shown to inhibit the PI3K/AKT signaling pathway in various cancer cell lines.[\[1\]](#)[\[19\]](#) This inhibition leads to decreased cell proliferation and survival. For instance, it downregulates phosphorylated AKT (p-AKT), which is a key downstream effector of this pathway.[\[1\]](#)

- MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target. **Formononetin** often inhibits the pro-proliferative ERK1/2 signaling while activating the pro-apoptotic p38 MAPK pathway.[1][19] This dual action contributes to its anti-cancer effects. At low concentrations (<6 μ M), however, it has been reported to activate the ERK1/2 pathway in some cancer cells, promoting proliferation.[2][19]
- JAK/STAT Pathway: **Formononetin** can suppress the JAK/STAT pathway by inhibiting the activation of JAK1, JAK2, STAT3, and STAT5.[1][19] This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Inhibition of STAT3 activation by **formononetin** has been linked to reduced proliferation and invasion of cancer cells.[1]

Experimental Protocols and Methodologies


The characterization of **formononetin**'s hormonal effects relies on a combination of in vitro, in vivo, and analytical techniques.

In Vitro Assays

- Cell Viability and Proliferation Assays: The MTT (3-(4,5-dimethylthioazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Cell Counting Kit-8 (CCK-8) assay is commonly used to measure the effect of **formononetin** on cell proliferation and viability.[4][12] Cells are seeded in 96-well plates, treated with various concentrations of **formononetin**, and incubated. A reagent (MTT or CCK-8) is then added, and the resulting color change, which is proportional to the number of viable cells, is measured using a microplate reader.[4]
- Reporter Gene Assays: To determine estrogenic activity, researchers transfet cells (e.g., MCF-7) with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene, such as luciferase.[12] The cells are then treated with **formononetin**. An increase in luciferase activity indicates that **formononetin** is binding to and activating the estrogen receptor, leading to the transcription of the reporter gene.[12]
- Western Blot Analysis: This technique is used to quantify the expression levels of specific proteins involved in signaling pathways.[4] Proteins are extracted from **formononetin**-treated cells, separated by size via SDS-PAGE, transferred to a membrane, and probed with

primary antibodies specific to the target proteins (e.g., p-AKT, p-ERK, p27) and a secondary antibody for detection.[4]

- Fluorescence-Activated Cell Sorting (FACS): To assess apoptosis, cells are treated with **formononetin** and then stained with markers like Annexin V and propidium iodide (PI). FACS analysis then quantifies the percentage of cells in early apoptosis, late apoptosis, and necrosis.[4]

[Click to download full resolution via product page](#)

In Vivo Studies

- Animal Models: Studies are often conducted in rodents (mice or rats). For example, to study endometriosis, uterine tissues from donor mice are injected intraperitoneally into recipient mice to induce endometriotic lesions.[4] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are used to assess anti-tumor effects.[5]
- Administration and Dosing: **Formononetin** can be administered through various routes, including oral gavage (i.g.), intraperitoneal (i.p.) injection, or intracerebroventricular (i.c.v.) injection, depending on the study's objective.[2][4][13] Doses in animal studies typically range from 20 to 100 mg/kg/day.[2][4]
- Toxicity Studies: Acute and sub-acute toxicity studies are performed to determine the safety profile. In an acute toxicity study in mice, the intraperitoneal LD50 (lethal dose, 50%) of **formononetin** was found to be 103.6 mg/kg, with a no-observed-adverse-effect level (NOAEL) of 50 mg/kg.[23][24] Subchronic toxicity studies in dogs using a water-soluble derivative at doses up to 300 mg/kg/day for 90 days showed only transient and mild adverse effects.[25][26]

// Connections **Formononetin** -> Kiss1 [label="Inhibits Kiss1 mRNA", style=dashed, arrowhead=tee, color="#EA4335"]; **Formononetin** -> GnRH [label="Inhibits GnRH mRNA", style=dashed, arrowhead=tee, color="#EA4335"];

Hypothalamus -> Pituitary [label="GnRH"]; Kiss1 -> GnRH [label="Stimulates", color="#34A853"];

Pituitary -> Gonads [label="LH / FSH"]; Gonads -> Hypothalamus [label="Negative Feedback\n(Sex Steroids)", style=dashed, arrowhead=tee];

{rank=same; Kiss1; GnRH; } caption: Logical relationship of **formononetin**'s effect on the HPG axis.

Analytical Methods

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a standard method for the identification and quantification of **formononetin** in plant extracts and biological samples.[27][28]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For pharmacokinetic studies requiring high sensitivity and specificity, LC-MS/MS is the method of choice. It is used to simultaneously quantify **formononetin** and its metabolites (like daidzein) in plasma, urine, and other biological fluids.[6][7][20]

Conclusion and Future Prospects

Formononetin is a potent phytoestrogen with well-defined hormonal effects mediated primarily through estrogen receptors and the modulation of key cellular signaling pathways. Its estrogenic activity is significantly weaker than estradiol, but it is sufficient to elicit physiological responses in various tissues, including the mammary gland, bone, and reproductive system. The compiled data demonstrate its potential as a selective estrogen receptor modulator with therapeutic possibilities.

However, several aspects require further investigation. The dose-dependent effects, where low concentrations may stimulate proliferation while high concentrations are inhibitory, necessitate careful consideration for therapeutic development.[2][19] While preclinical data are promising, there is a notable lack of extensive, well-designed clinical trials to confirm the efficacy and long-term safety of **formononetin** in humans.[25][26] Future research should focus on bridging this gap, clarifying its pharmacokinetic and pharmacodynamic properties in humans, and exploring its full potential as a therapeutic agent for hormone-related conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]

- 4. Formononetin Inhibits Progression of Endometriosis via Regulation of p27, pSTAT3, and Progesterone Receptor: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of formononetin, biochanin A and their active metabolites in human breast milk, saliva and urine using salting-out assisted liquid-liquid extraction and ultra high performance liquid chromatography-electrospray ionization tandem mass spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formononetin, a Beer Polyphenol with Catabolic Effects on Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer targets and molecular mechanisms of formononetin in treating osteosarcoma based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Proliferative response of mammary glandular tissue to formononetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. An Investigation of the Effects of Formononetin on Hypothalamic Gonadotropin-releasing Hormone, Kisspeptin and Tachykinin 2 Gene Expression in Rats | Galen Medical Journal [journals.salviapub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formononetin Inhibits Progression of Endometriosis via Regulation of p27, pSTAT3, and Progesterone Receptor: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Formononetin on Mechanical Properties and Chemical Composition of Bones in Rats with Ovariectomy-Induced Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Formononetin: A Review of Its Anticancer Potentials and Mechanisms [frontiersin.org]
- 20. PAMPA permeability, plasma protein binding, blood partition, pharmacokinetics and metabolism of formononetin, a methoxylated isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Acute and sub-acute toxicity study reveals no detrimental effect of formononetin in mice upon repeated i.p. dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials [frontiersin.org]
- 27. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 28. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Formononetin: A Technical Guide on its Phytoestrogenic Properties and Hormonal Effects]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673546#formononetin-as-a-phytoestrogen-and-its-hormonal-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com